

An In-Depth Technical Guide to 4-Cyclohexylphenol (CAS 1131-60-8)

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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B7723950

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Cyclohexylphenol** (CAS 1131-60-8), a versatile organic compound with applications in polymer science, materials research, and as a potential modulator of endocrine pathways. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its potential signaling pathway interactions.

Physicochemical Properties

4-Cyclohexylphenol is a white to light yellow crystalline solid.^[1] Its core structure consists of a phenol ring substituted with a cyclohexyl group at the para position. This combination of a hydrophilic phenolic hydroxyl group and a bulky, lipophilic cyclohexyl ring imparts unique properties to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Cyclohexylphenol**

Property	Value	Reference(s)
CAS Number	1131-60-8	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ O	[2] [3]
Molecular Weight	176.25 g/mol	[4] [5]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	129-135 °C	[2] [5]
Boiling Point	213-215 °C	[2] [5]
Water Solubility	66.66 mg/L at 25 °C	[2]
pKa	10.15 ± 0.13 (Predicted)	[2]
LogP	4.2	[6]
Vapor Pressure	0.00144 mmHg at 25°C	[2]

Synthesis of 4-Cyclohexylphenol

4-Cyclohexylphenol is primarily synthesized through the alkylation of phenol with either cyclohexene or cyclohexanol. Various catalytic methods have been developed to improve yield and selectivity, with a focus on environmentally benign solid acid catalysts.

Hydroalkylation of Phenol

One-pot hydroalkylation of phenol represents an efficient route, utilizing phenol as the sole organic reactant. This process involves the in-situ generation of the alkylating agent (cyclohexene or cyclohexanol) via hydrogenation of a portion of the phenol, followed by the alkylation of the remaining phenol.[\[7\]](#)

Experimental Protocol: One-pot Hydroalkylation using a Bifunctional Catalyst

This protocol is a general representation of a one-pot hydroalkylation reaction.

- Catalyst: A bifunctional catalyst possessing both metal sites for hydrogenation (e.g., Palladium) and acid sites for alkylation (e.g., a zeolite such as H-beta).
- Reactants: Phenol and a hydrogen source (e.g., isopropyl alcohol for catalytic transfer hydrogenation or H₂ gas).[8]
- Procedure:
 - In a high-pressure reactor, charge the bifunctional catalyst and phenol.
 - If using a hydrogen transfer agent like isopropyl alcohol, add it to the reactor.
 - Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
 - If using H₂ gas, pressurize the reactor to the desired pressure.
 - Heat the reaction mixture to the target temperature (e.g., 150-180 °C) with vigorous stirring.[9]
 - Maintain the reaction at temperature and pressure for a specified duration (e.g., 1-6 hours).[8]
 - After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
 - Filter the catalyst from the reaction mixture.
 - The crude product can be purified by distillation or recrystallization to yield **4-Cyclohexylphenol**.

Alkylation of Phenol with Cyclohexene or Cyclohexanol

The direct alkylation of phenol with cyclohexene or cyclohexanol is another common synthetic route, often employing solid acid catalysts to avoid the use of corrosive mineral acids.[10]

Experimental Protocol: Alkylation using a Solid Acid Catalyst

This protocol outlines a general procedure for the alkylation of phenol with cyclohexene.

- Catalyst: A solid acid catalyst such as 12-tungstophosphoric acid supported on hydrous zirconia (TPA/ZrO₂).[10]
- Reactants: Phenol and cyclohexene.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the solid acid catalyst and phenol.
 - Heat the mixture to the desired reaction temperature (e.g., 80 °C).[10]
 - Slowly add cyclohexene to the reaction mixture over a period of time.
 - Continue stirring the reaction mixture at the set temperature for several hours (e.g., 6 hours).[10]
 - Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
 - Upon completion, cool the reaction mixture and filter to remove the catalyst.
 - The filtrate can be subjected to distillation under reduced pressure to isolate **4-Cyclohexylphenol**.

Spectroscopic Data

The structural characterization of **4-Cyclohexylphenol** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **4-Cyclohexylphenol**

Technique	Key Features	Reference(s)
¹ H NMR	Signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the cyclohexyl group can be observed.	[11]
¹³ C NMR	Resonances for the twelve carbon atoms, including the distinct signals for the aromatic and cyclohexyl carbons, are present.	[11]
IR Spectroscopy	Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring are visible.	[11]
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.	[11]

Biological Activity and Signaling Pathways

4-Cyclohexylphenol has been investigated for its potential to interact with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR). Such interactions can lead to modulation of downstream signaling pathways, resulting in estrogenic or antiandrogenic effects.

Estrogenic Activity

Some studies suggest that **4-Cyclohexylphenol** may exhibit estrogenic activity by binding to estrogen receptors (ER α and ER β).^{[12][13]} This interaction can initiate a signaling cascade that mimics the effects of the natural hormone, 17 β -estradiol.

Upon binding to the estrogen receptor in the cytoplasm, **4-Cyclohexylphenol** may induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex can bind to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This can lead to various cellular responses, including cell proliferation.[14][15][16]

Potential Estrogen Receptor Signaling Pathway for **4-Cyclohexylphenol**.

Antiandrogenic Activity

There is also evidence to suggest that **4-Cyclohexylphenol** may act as an antagonist to the androgen receptor (AR).[13] This would involve the compound binding to the AR and preventing the natural androgens, such as testosterone and dihydrotestosterone (DHT), from binding and activating the receptor.

As an antagonist, **4-Cyclohexylphenol** would compete with endogenous androgens for the ligand-binding domain of the AR. By occupying this site, it would prevent the conformational changes necessary for receptor activation, dimerization, and nuclear translocation. This inhibition would block the transcription of androgen-responsive genes, thereby antagonizing androgen-mediated cellular processes.[17][18]

Potential Androgen Receptor Antagonist Workflow for **4-Cyclohexylphenol**.

Experimental Protocols for Biological Assays

To assess the potential estrogenic and antiandrogenic activities of **4-Cyclohexylphenol**, several *in vitro* assays are commonly employed.

MCF-7 Cell Proliferation Assay (for Estrogenicity)

This assay utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7, which proliferates in response to estrogenic compounds.

Experimental Protocol

- Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1

mM sodium pyruvate, and 10 µg/mL insulin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[\[19\]](#)

- Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free EMEM supplemented with charcoal-stripped FBS for at least 48 hours to remove any estrogenic compounds.
- Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
- Treatment: Prepare serial dilutions of **4-Cyclohexylphenol** and a positive control (17 β -estradiol) in the hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO or ethanol).
- Incubation: Incubate the plates for 6-7 days, replacing the media with fresh treatment solutions every 2-3 days.
- Quantification of Proliferation: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the MTT assay, sulforhodamine B (SRB) assay, or by direct cell counting.[\[20\]](#)[\[21\]](#)
- Data Analysis: Construct dose-response curves and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response) for **4-Cyclohexylphenol** and the positive control.

Yeast Two-Hybrid Assay (for Estrogenicity)

This reporter gene assay uses genetically modified yeast to detect ligand-dependent interaction between the estrogen receptor and a coactivator.

Experimental Protocol

- Yeast Strain: Use a *Saccharomyces cerevisiae* strain co-transformed with two plasmids: one expressing the human estrogen receptor ligand-binding domain (ER-LBD) fused to a DNA-binding domain (DBD), and the other expressing a coactivator (e.g., TIF2) fused to a transcription activation domain (AD). The yeast also contains a reporter gene (e.g., lacZ) under the control of a promoter with upstream binding sites for the DBD.[\[22\]](#)[\[23\]](#)

- Culture Preparation: Grow the yeast strain overnight in a selective medium lacking tryptophan and leucine to maintain the plasmids.
- Assay: Dilute the overnight culture and add aliquots to a 96-well plate.
- Treatment: Add serial dilutions of **4-Cyclohexylphenol**, a positive control (17 β -estradiol), and a vehicle control to the wells.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 2-4 hours).[24]
- Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., β -galactosidase). For β -galactosidase, this involves lysing the yeast cells and adding a chromogenic substrate (e.g., o-nitrophenyl- β -D-galactopyranoside, ONPG).[22]
- Data Analysis: Measure the color development (absorbance) and construct dose-response curves to determine the estrogenic activity of **4-Cyclohexylphenol**.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Experimental Protocol

- Receptor Source: Prepare a cytosol fraction containing the androgen receptor from the prostate tissue of castrated male rats.[25]
- Radioligand: Use a high-affinity radiolabeled androgen, such as [3 H]-R1881 (methyltrienolone).[25][26]
- Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with EDTA and dithiothreitol).
- Competition Assay:
 - In a series of tubes, add a constant amount of the prostate cytosol and the radioligand.
 - Add increasing concentrations of unlabeled **4-Cyclohexylphenol**.

- Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen like DHT).
- Incubation: Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.[25]
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[27]
- Quantification: After washing the HAP pellets, measure the radioactivity of the bound ligand using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding for each concentration of **4-Cyclohexylphenol**. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Safety and Handling

4-Cyclohexylphenol is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

4-Cyclohexylphenol is a compound of significant interest due to its versatile applications and potential biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and methods for evaluating its interaction with key endocrine signaling pathways. The provided protocols offer a starting point for researchers to investigate the estrogenic and antiandrogenic potential of this and other related compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in drug development and materials science.

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